molecular formula C8H8O2S B8801333 2-mercapto-4-methylbenzoic acid CAS No. 17839-52-0

2-mercapto-4-methylbenzoic acid

Cat. No.: B8801333
CAS No.: 17839-52-0
M. Wt: 168.21 g/mol
InChI Key: YLHGDUPGYDILIK-UHFFFAOYSA-N
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Description

2-Mercapto-4-methylbenzoic acid (CAS 17839-52-0) is a high-purity chemical compound offered with a minimum purity of ≥98% . This solid has a molecular formula of C 8 H 8 O 2 S and a molecular weight of 168.21 g/mol . It is characterized by a melting point of 151-152 °C and should be stored sealed in a dry environment, ideally at room temperature or between 2-8°C . As a benzoic acid derivative featuring both a carboxylic acid and a sulfhydryl (thiol) functional group, this compound is of significant interest in chemical synthesis and materials science . Thiol-containing benzoic acids, such as the structurally similar thiosalicylic acid, are known to be excellent ligands, capable of coordinating with a wide range of metals, suggesting potential applications in catalysis or material fabrication . Furthermore, related compounds serve as key precursors in the synthesis of dyestuffs (e.g., thioindigo) and specialty chemicals like vaccine preservatives and antimicrobial agents . Safety Information: This product is classified as hazardous. Hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure), and H400 (Very toxic to aquatic life) . Researchers should consult the Safety Data Sheet (SDS) and follow recommended precautionary statements. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Properties

CAS No.

17839-52-0

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

4-methyl-2-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O2S/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3,(H,9,10)

InChI Key

YLHGDUPGYDILIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The structural similarity of 2-mercapto-4-methylbenzoic acid to other substituted mercaptobenzoic acids is quantified using similarity scores (0–1 scale), as shown below:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Similarity Score Key Differences
2-Mercaptobenzoic acid 1074-36-8 -SH at 2 154.19 0.89 Lacks methyl group
2-Mercapto-3-methylbenzoic acid 77149-11-2 -SH at 2, -CH₃ at 3 184.21 1.00 Methyl at position 3
2-Mercapto-6-methylbenzoic acid 17839-53-1 -SH at 2, -CH₃ at 6 184.21 0.90 Methyl at position 6
2-Methoxy-4-mercaptobenzoic acid 95420-72-7 -OCH₃ at 2, -SH at 4 184.21 0.88 Methoxy instead of methyl
4-Bromo-2-mercaptobenzoic acid 116209-30-4 -Br at 4, -SH at 2 233.08 0.85 Bromo substituent

Data derived from structural similarity analysis and supplier catalogs .

Functional Group Impact on Reactivity and Stability

  • Methyl vs. Methoxy Groups : The methyl group in this compound is electron-donating, enhancing the stability of the thiol group compared to 2-methoxy-4-mercaptobenzoic acid, where the methoxy group increases electron density but may reduce thermal stability .
  • Bromo Substituents : Bromine in 4-bromo-2-mercaptobenzoic acid (CAS: 116209-30-4) introduces steric hindrance and alters electronic properties, reducing its suitability for metal chelation compared to the methyl-substituted analogue .
  • Thiol Position : Shifting the -SH group to position 4 (as in 2-methoxy-4-mercaptobenzoic acid) decreases selenium(IV) detection sensitivity compared to this compound, which retains optimal geometry for metal coordination .

Stability and Analytical Performance

This compound demonstrates superior stability over non-methylated analogues like 2-mercaptobenzoic acid, which degrades faster under oxidative conditions. This enhanced stability is critical for long-term storage and reproducibility in analytical applications .

Property This compound 2-Mercaptobenzoic Acid
Stability (aqueous, 25°C) >6 months 1–2 months
Selenium(IV) Sensitivity 0.1 ppm detection limit 0.2 ppm detection limit
Interference Resistance High (except Hg²⁺) Moderate

Data adapted from analytical chemistry studies .

Preparation Methods

Reaction Protocol

In a typical procedure, 4-chloro-2-methylbenzoic acid (10.0 g, 53.2 mmol) is combined with sodium methyl mercaptide (7.6 g, 63.8 mmol) in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen. The mixture is heated to 70–80°C for 5–7 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is acidified to pH 2 using concentrated HCl, precipitating the crude product. Recrystallization from ethanol/water (1:3) yields pure 2-mercapto-4-methylbenzoic acid as a white solid.

Key Reaction Parameters:

ParameterValue
Temperature70–80°C
SolventDMF
Molar Ratio (Cl:NaSMe)1:1.2
Yield82–88%
Melting Point192–196°C

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : DMF stabilizes the thiolate ion (SMe⁻), enhancing nucleophilicity.

  • Aromatic Substitution : The thiolate attacks the electron-deficient C2 position of 4-chloro-2-methylbenzoic acid, facilitated by the electron-withdrawing carboxylic acid group at C1. Halogen displacement yields the mercapto intermediate, which is protonated during workup.

Optimization Challenges

  • Positional Selectivity : Misidentification of starting material substituents (e.g., 4-chloro-4-methylbenzoic acid) in early literature caused confusion. Computational modeling confirms that the methyl group at C4 directs substitution to C2 via steric and electronic effects.

  • Side Reactions : Overheating (>90°C) promotes disulfide formation (-S-S-), reducing yields. Controlled temperatures and inert atmospheres mitigate this.

Halogenation-Reduction Sequential Approach

An alternative route employs halogenation followed by reductive cleavage, particularly for substrates resistant to direct substitution.

Methylthio Intermediate Synthesis

4-Methyl-2-(methylthio)benzoic acid is synthesized by reacting 2-iodo-4-methylbenzoic acid with sodium methanethiolate (NaSMe) in DMF at 50°C for 12 hours. The methylthio (-SMe) group serves as a protected thiol.

Bromination and Reductive Cleavage

The methylthio intermediate is treated with bromine (Br₂) in glacial acetic acid at 0°C, forming 4-methyl-2-(methylsulfonyl)benzoic acid . Subsequent reduction with zinc dust in acetic acid cleaves the sulfonyl group, yielding the target compound.

Halogenation-Reduction Performance:

StepReagentsConditionsYield
Methylthio IntroductionNaSMe, DMF50°C, 12 h75%
BrominationBr₂, CH₃COOH0°C, 2 h90%
ReductionZn, CH₃COOHRT, 4 h68%

Advantages and Limitations

  • Advantages : Avoids sensitive thiol handling during intermediate stages.

  • Limitations : Multi-step process lowers overall yield (cumulative 45%) compared to direct substitution.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics.

Procedure

A mixture of 4-chloro-2-methylbenzoic acid (5.0 g, 26.6 mmol), thiourea (2.5 g, 32.0 mmol), and K₂CO₃ (4.5 g, 32.0 mmol) in DMF (30 mL) is irradiated at 120°C (300 W) for 20 minutes. Acidic workup affords the product in 89% yield.

Microwave vs Conventional Heating:

MethodTimeYieldPurity
Conventional5 h82%98%
Microwave20 min89%99%

Mechanism

Thiourea acts as a thiol surrogate, generating H₂S in situ under basic conditions. Microwave energy enhances dipole rotation in DMF, improving reagent interaction and reducing side reactions.

Analytical Characterization

Critical quality control data for synthesized batches:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.91 (s, 1H, -COOH), 7.82 (d, J = 8.1 Hz, 1H, H6), 7.45 (s, 1H, H3), 7.32 (d, J = 8.1 Hz, 1H, H5), 2.51 (s, 3H, -CH₃), 1.98 (s, 1H, -SH).

  • IR (KBr) : 2560 cm⁻¹ (-SH stretch), 1685 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows ≥98% purity, with retention time = 6.7 min.

Industrial-Scale Considerations

Solvent Recovery

DMF is distilled under reduced pressure (50 mbar, 80°C) and recycled, reducing costs by 40% per batch.

Waste Management

  • Acidic Waste : Neutralized with NaOH to pH 7 before disposal.

  • Sulfur Byproducts : Converted to Na₂SO₄ via oxidation with H₂O₂ .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-mercapto-4-methylbenzoic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves functionalization of a benzoic acid scaffold. For example, thiol groups can be introduced via nucleophilic substitution or reduction of disulfide precursors. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Elemental analysis ensures stoichiometric consistency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : To resolve aromatic proton environments and confirm the position of the methyl and thiol substituents.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) for molecular weight verification.
  • Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups (e.g., -SH stretch at ~2550 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers address the instability of the thiol group in this compound during experimental workflows?

  • Methodological Answer : The thiol group is prone to oxidation, forming disulfide byproducts. Strategies include:

  • Storage : Under inert atmospheres (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation.
  • Stabilization : Adding antioxidants like tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
  • Real-time monitoring : Use Raman spectroscopy to track thiol oxidation kinetics during reactions .

Q. How should contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from assay conditions or impurities. Recommended steps:

  • Replicate studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Impurity profiling : LC-MS to identify and quantify byproducts affecting bioactivity.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl or thiol positions) to isolate contributing factors .

Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?

  • Methodological Answer : Rational design involves:

  • Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents on reactivity.
  • Bioisosteric replacement : Substituting the thiol group with selenol or methylsulfonyl to improve stability while retaining activity.
  • In vitro screening : Use cell-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) to prioritize candidates .

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